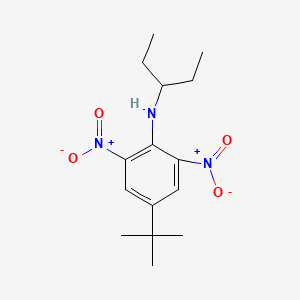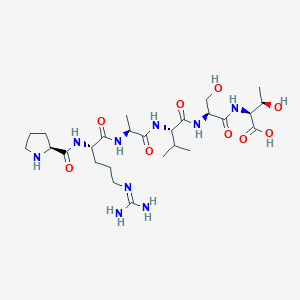![molecular formula C13H22O3 B14252497 Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate CAS No. 273928-94-2](/img/structure/B14252497.png)
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate typically involves esterification reactions. One common method is the reaction between hex-2-en-1-ol and but-2-enoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active alcohol and acid components, which may interact with biological pathways. The alkene group can participate in addition reactions, potentially modifying biomolecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl 2-[(hex-2-en-1-yl)oxy]pent-2-enoate
- Propan-2-yl 2-[(hex-2-en-1-yl)oxy]hex-2-enoate
Uniqueness
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate is unique due to its specific combination of ester and alkene functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
273928-94-2 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
propan-2-yl 2-hex-2-enoxybut-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-5-7-8-9-10-15-12(6-2)13(14)16-11(3)4/h6,8-9,11H,5,7,10H2,1-4H3 |
Clé InChI |
BPIFUFUBAQZRFT-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCOC(=CC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


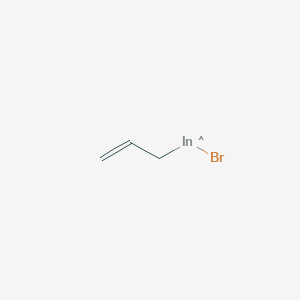
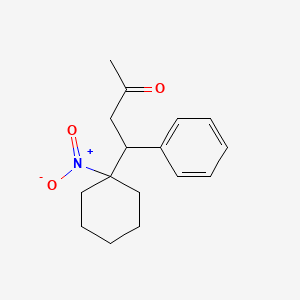
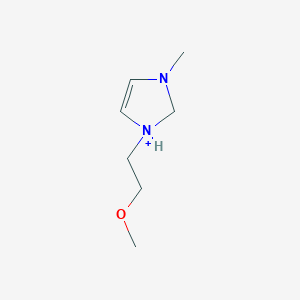

![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
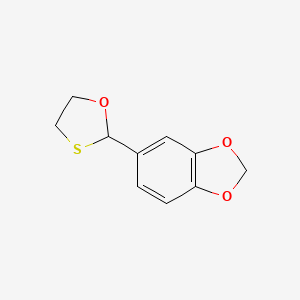

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)

